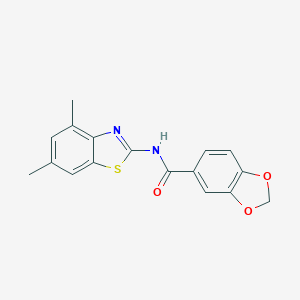![molecular formula C14H12ClIN2OS B251376 2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide](/img/structure/B251376.png)
2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide, also known as CPI-1205, is a small molecule inhibitor that has recently gained attention in the field of cancer research. It is a potent and selective inhibitor of the histone methyltransferase enzyme EZH2, which is involved in the regulation of gene expression. The inhibition of EZH2 has been shown to have therapeutic potential in various types of cancer, making CPI-1205 a promising candidate for drug development.
作用機序
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide involves the inhibition of EZH2, which is a histone methyltransferase enzyme that catalyzes the methylation of lysine 27 on histone H3. This methylation is associated with the repression of gene expression, and EZH2 overexpression has been observed in various types of cancer. The inhibition of EZH2 by 2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide leads to the reactivation of tumor suppressor genes and the inhibition of oncogenic pathways, resulting in the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects
2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide has been shown to have a range of biochemical and physiological effects in cancer cells. These effects include the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion. 2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide has also been shown to modulate the expression of various genes involved in cancer progression, including those involved in cell proliferation, survival, and angiogenesis.
実験室実験の利点と制限
2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide has several advantages for use in scientific research. It is a potent and selective inhibitor of EZH2, making it a valuable tool for studying the role of EZH2 in cancer biology. 2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, there are some limitations to the use of 2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide in research. It has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, its selectivity for EZH2 may lead to off-target effects that could complicate data interpretation.
将来の方向性
There are several future directions for the study of 2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide and its potential use in cancer therapy. One area of research is the development of combination therapies that include 2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide and other cancer treatments, such as chemotherapy or immunotherapy. Another direction is the investigation of the role of EZH2 inhibition in other diseases, such as inflammatory disorders or neurodegenerative diseases. Additionally, the development of more potent and selective inhibitors of EZH2 could lead to the development of more effective cancer therapies.
合成法
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis route involves the use of various reagents and solvents, and the final product is obtained through purification by column chromatography. The synthesis process has been optimized to produce 2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide in high yield and purity, making it suitable for use in scientific research.
科学的研究の応用
2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells, induce cell death, and enhance the efficacy of other cancer treatments. 2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
特性
分子式 |
C14H12ClIN2OS |
|---|---|
分子量 |
418.7 g/mol |
IUPAC名 |
2-(4-chlorophenyl)sulfanyl-N-(5-iodo-3-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C14H12ClIN2OS/c1-9-6-11(16)7-17-14(9)18-13(19)8-20-12-4-2-10(15)3-5-12/h2-7H,8H2,1H3,(H,17,18,19) |
InChIキー |
LMTNDGFDVYMBGA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1NC(=O)CSC2=CC=C(C=C2)Cl)I |
正規SMILES |
CC1=CC(=CN=C1NC(=O)CSC2=CC=C(C=C2)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251294.png)
![2-fluoro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251295.png)
![2-(3,4-dimethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251296.png)
![2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B251299.png)
![4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide](/img/structure/B251300.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251301.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251306.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251307.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251309.png)


![N-[4-(4-ethylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251314.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251315.png)
